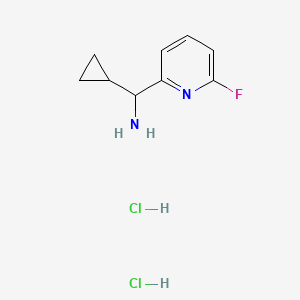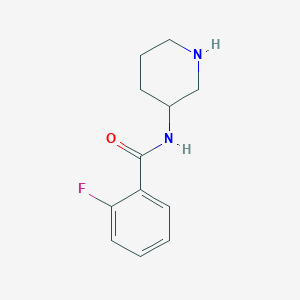
Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2 It is a derivative of pyridine, featuring a cyclopropyl group and a fluorine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-fluoropyridine, undergoes a reaction with a suitable cyclopropylating agent to introduce the cyclopropyl group at the 2-position of the pyridine ring.
Amination: The resulting cyclopropyl(6-fluoropyridin-2-yl) compound is then subjected to amination to introduce the methanamine group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluoropyridinyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl(6-chloropyridin-2-yl)methanamine dihydrochloride
- Cyclopropyl(6-bromopyridin-2-yl)methanamine dihydrochloride
- Cyclopropyl(6-methylpyridin-2-yl)methanamine dihydrochloride
Uniqueness
Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with other substituents.
Propiedades
Fórmula molecular |
C9H13Cl2FN2 |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
cyclopropyl-(6-fluoropyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-3-1-2-7(12-8)9(11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H |
Clave InChI |
DSOUNGFOMMVHSE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide](/img/structure/B12497148.png)
![1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B12497163.png)
![2-[2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497165.png)
![N-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B12497168.png)
![5-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-5-oxo-pentanoic acid](/img/structure/B12497170.png)
![2-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12497171.png)
![2-({4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B12497188.png)
![Naphtho[1,2-b]benzofuran-7-ylboronic acid](/img/structure/B12497194.png)


![5-[[2-[(2-Chlorophenyl)methoxy]-1-naphthalenyl]methylene]-2,4-imidazolidinedione](/img/structure/B12497208.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12497209.png)

